molecular formula C22H19N5O B413089 2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B413089
M. Wt: 369.4g/mol
InChI Key: FDVIQCMZFIJORU-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities

Chemical Reactions Analysis

Types of Reactions

2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzimidazole derivatives are known to inhibit certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4g/mol

IUPAC Name

(2E)-2-[[3-(dimethylamino)anilino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H19N5O/c1-14-17(12-23)21-25-19-9-4-5-10-20(19)27(21)22(28)18(14)13-24-15-7-6-8-16(11-15)26(2)3/h4-11,13,24H,1-3H3/b18-13+

InChI Key

FDVIQCMZFIJORU-QGOAFFKASA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=CC=C4)N(C)C)C#N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC(=CC=C4)N(C)C)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=CC=C4)N(C)C)C#N

Origin of Product

United States

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